Rubemamine

Description

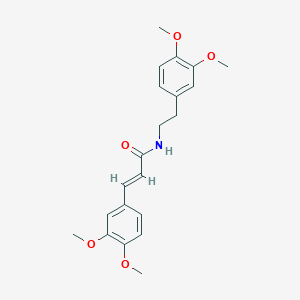

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-10,13-14H,11-12H2,1-4H3,(H,22,23)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNUPWACHHUIKC-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153372 | |

| Record name | Rubemamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Savoury, meat-like aroma | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamic acid amide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1755/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in non-polar solvents, Insoluble (in ethanol) | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamic acid amide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1755/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

69444-90-2, 121817-65-0 | |

| Record name | 2-Propenamide, 3-(3,4-dimethoxyphenyl)-N-(2-(3,4-dimethoxyphenyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069444902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubemamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121817650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubemamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBEMAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACW0M536VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamic acid amide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Origin, Isolation, and Elucidation of Rubemamine Biosynthetic Pathways

Natural Occurrence and Distribution of Rubemamine

This compound has been identified in several botanical sources, indicating its presence within specific plant families.

Identification from Chenopodium album

This compound has been identified and isolated from the entire plant of Chenopodium album, commonly known as white goosefoot or lambsquarters. google.comvulcanchem.com The concentration of this compound found in Chenopodium album plants has been reported to be in the range of 5-10 mg/kg. google.comgoogle.com

Comparative Natural Product Chemistry with Rubescenamine from Zanthoxylum rubsecens

This compound is often discussed in conjunction with rubescenamine, another naturally occurring N-cinnamoyl phenethylamine (B48288). Rubescenamine has been found in Zanthoxylum rubsecens, albeit in even smaller trace quantities compared to this compound in Chenopodium album. google.comgoogle.com Both compounds are noted for their umami taste modulating properties and their ability to activate the TAS1R1-TAS1R3 umami taste receptor. researchgate.netresearchgate.netnih.govscience.govscience.govcambridge.org

Interactive Table 1: Natural Occurrence and Concentration of this compound and Rubescenamine

| Compound | Source | Plant Part | Concentration (approx.) | Reference |

| This compound | Chenopodium album | Entire plant | 5-10 mg/kg | google.comgoogle.com |

| Rubescenamine | Zanthoxylum rubsecens | Bark | Traces (smaller than this compound in C. album) | google.comgoogle.com |

Presence in Other Botanical Taxa (e.g., Amaranthaceae)

Chenopodium album belongs to the Amaranthaceae family vulcanchem.com. Research indicates the presence of cinnamoylphenethylamines, including this compound, within this family. For instance, this compound was detected in Caroxylon volkensii, another plant belonging to the Amaranthaceae family, through LC-QTOF-MS/MS analysis. nih.govrsc.org Other cinnamoylphenethylamines like caffeoyltyramine, feruloyldopamine, sinapoyltyramine, and p-coumaroyltyramine have also been reported in Amaranthaceae, with feruloyl-4-O-methyldopamine being noted as quite common in the genus Amaranthus. researchgate.netresearchgate.net

Methodologies for Analytical Isolation and Purification

The identification and study of natural products like this compound rely on effective isolation and purification techniques.

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

Chromatographic methods are fundamental for separating compounds from complex plant extracts. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used in natural product chemistry for their ability to separate compounds based on their differing affinities for a stationary phase. While the search results specifically mention LC-MS/MS for the detection of this compound and other cinnamoylphenethylamines in plants researchgate.netresearchgate.netnih.govrsc.org, chromatography, in general, is a key step in the isolation process prior to detection and characterization by mass spectrometry. LC-MS approaches are described as providing a simple, reliable way of quantitatively investigating cinnamoylphenethylamines in plants. researchgate.netresearchgate.net

Mass Spectrometry-Guided Fractionation

Mass spectrometry is a powerful tool for the identification and structural elucidation of compounds. When coupled with chromatography (e.g., LC-MS), it allows for the detection of specific compounds within complex mixtures based on their mass-to-charge ratio and fragmentation patterns. Mass spectrometry-guided fractionation involves using MS data during the chromatographic separation process to target and collect fractions containing the compound of interest, thereby facilitating its isolation and purification. The identification of this compound in natural sources has been accomplished through advanced analytical techniques like LC-MS/MS. vulcanchem.comnih.govrsc.org This hyphenated technique allows for both the separation of this compound from other plant compounds and its subsequent identification and relative quantification based on its mass spectral characteristics.

Compound Names and PubChem CIDs

Biochemical Pathways for N-Cinnamoyl Phenethylamine Biosynthesis

The biosynthesis of N-cinnamoyl phenethylamines, including this compound, involves the convergence of two primary metabolic routes: the phenylpropanoid pathway, which provides the cinnamic acid moiety, and the biosynthesis of phenethylamines from aromatic amino acids.

Identification of Metabolic Precursors and Enzymatic Steps

The phenylpropanoid pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid. tandfonline.comoup.comresearchgate.net Cinnamic acid is then activated to cinnamoyl-CoA by CoA ligases, such as 4-coumarate:CoA ligase (4CL) or cinnamate-CoA ligase (CNL). tandfonline.comoup.comresearchgate.netuniprot.orgnih.gov CNL has been shown to catalyze the formation of CoA esters of cinnamic acid, and with lower efficiency, 4-coumaric acid and caffeic acid. uniprot.org

Simultaneously, phenethylamine derivatives are typically synthesized from the aromatic amino acids phenylalanine or tyrosine through decarboxylation catalyzed by aromatic amino acid decarboxylases (AADC) or specific tyrosine decarboxylases (TDC) and phenylalanine decarboxylases (PDC). researchgate.netnih.govwikipedia.org For instance, tyrosine decarboxylase catalyzes the decarboxylation of tyrosine to tyramine (B21549). tandfonline.comnih.gov Phenethylamine itself can be produced from phenylalanine via aromatic amino acid decarboxylase. oup.comwikipedia.org

The final step in the biosynthesis of N-cinnamoyl phenethylamines is the conjugation of the activated cinnamic acid derivative (e.g., cinnamoyl-CoA) with a phenethylamine derivative (e.g., tyramine or phenethylamine) through an amide bond formation. tandfonline.comontosight.ai Enzymes like tyramine N-(hydroxycinnamoyl)-transferase (THT) and phenethylamine N-hydroxycinnamoyl transferase (SHT) are involved in conjugating hydroxycinnamoyl-CoA with tyramine or phenethylamine, respectively. researchgate.net While THT activity has been observed to conjugate cinnamoyl CoA and tyramine, its activity is not specific to these substrates. tandfonline.com

A proposed simplified pathway for the synthesis of N-trans-cinnamoyltyramine (NTCT), a related N-cinnamoyl phenethylamine, in rice seedlings involves several steps starting from phenylalanine and tyrosine, leading to cinnamoyl CoA and tyramine, followed by conjugation catalyzed by THT. tandfonline.com

Table 1 summarizes key metabolic precursors and enzymes involved in the biosynthesis of N-cinnamoyl phenethylamines.

| Precursor/Intermediate | Enzyme | Product | Pathway |

| Phenylalanine | Phenylalanine ammonia-lyase (PAL) | trans-Cinnamic acid | Phenylpropanoid pathway |

| trans-Cinnamic acid | Cinnamate-CoA ligase (CNL) or 4-Coumarate:CoA ligase (4CL) | Cinnamoyl-CoA | Phenylpropanoid pathway |

| Tyrosine | Tyrosine decarboxylase (TDC) | Tyramine | Tyramine biosynthesis |

| Phenylalanine | Aromatic amino acid decarboxylase (AADC) or Phenylalanine decarboxylase (PDC) | Phenethylamine | Phenethylamine biosynthesis |

| Cinnamoyl-CoA + Phenethylamine derivative | N-hydroxycinnamoyl transferase (e.g., THT, SHT) | N-Cinnamoyl phenethylamine | Conjugation |

Investigation of Rate-Limiting Enzymes and Regulatory Mechanisms

For example, tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis (which shares a precursor with some phenethylamines), is tightly controlled by various mechanisms, including feedback inhibition by end products, phosphorylation, and regulation of gene expression. nih.gov Similarly, in the biosynthesis of N-hydroxycinnamoyl tyramines and phenethylamines in Escherichia coli, engineering the shikimate metabolic pathway to increase endogenous tyrosine concentration was employed to enhance productivity, suggesting precursor availability and the enzymes involved in precursor synthesis can be limiting factors. researchgate.net

The activity of enzymes like PAL and 4CL, which are upstream in the phenylpropanoid pathway, are known regulatory points in the synthesis of various plant secondary metabolites derived from cinnamic acid. oup.comresearchgate.net Their regulation can impact the availability of cinnamoyl-CoA for conjugation with phenethylamines.

Chemodiversity and Structural Analogs from Natural Sources

N-Cinnamoyl phenethylamines represent a class of natural products with diverse structural variations, primarily arising from modifications to the cinnamic acid and phenethylamine moieties. This compound itself has been identified in plants from the family Amaranthaceae, specifically Caroxylon volkensii (formerly Salsola volkensii). nih.govrsc.org Another related compound, rubescenamine, has been found in Zanthoxylum rubescenamine. researchgate.net

The chemodiversity within this class includes variations in the substitution patterns on the aromatic rings of both the cinnamic acid and phenethylamine components, as well as modifications to the linker between the two parts. Examples of structural analogs found in nature or synthesized include:

N-trans-cinnamoyltyramine (NTCT): Found in rice, this analog is formed from cinnamic acid and tyramine. tandfonline.com

Hydroxycinnamoyl tyramine and phenethylamine conjugates: These include compounds like coumaroyltyramine and feruloyltyramine, which are also synthesized by enzymes like THT. tandfonline.com

Moupinamide (N-trans-feruloyltyramine): Detected in several Salsola species. nih.govrsc.org

Other tyramine conjugates: Cinnamoyl, 4-methoxy-cinnamoyl, and caffeoyl tyramine conjugates have also been detected in Caroxylon volkensii. nih.gov

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenethyl)acrylamide: Found in Sinomenium acutum and Zanthoxylum piperitum, and also reported in the Amaranthaceae family. nih.gov

N-Trans-feruloyl-3-O-methyldopamine: Another analog found in the Amaranthaceae family. nih.govrsc.org

Aristomanoside: A diglucoside derivative of N-trans-feruloyl-3-O-methyldopamine, detected in Aristolochia manshuriensis and also found in the Amaranthaceae family. nih.gov

Armatamide, zanthosinamide, and dioxamine: These are other naturally occurring N-cinnamoyl derivatives of substituted phenethylamines. researchgate.net

These structural variations contribute to the diverse biological activities observed within the N-cinnamoyl phenethylamine class, such as taste modulation properties exhibited by this compound and rubescenamine. researchgate.netcambridge.orgresearchgate.net The presence of these analogs in different plant species highlights the widespread nature of the underlying biosynthetic pathways and the enzymatic flexibility that leads to this chemodiversity.

Table 2 provides examples of this compound and some structural analogs found in natural sources.

| Compound Name | Source Plant(s) | Structural Features |

| This compound | Chenopodium album, Caroxylon volkensii | N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethoxyphenyl)acrylamide |

| Rubescenamine | Zanthoxylum rubescenamine | N-cinnamoyl phenethylamine derivative |

| N-trans-cinnamoyltyramine (NTCT) | Oryza sativa (rice) | N-cinnamoyl conjugate of tyramine |

| Moupinamide (N-trans-feruloyltyramine) | Salsola species, Caroxylon volkensii | N-feruloyl conjugate of tyramine |

| (E)-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methoxyphenethyl)acrylamide | Sinomenium acutum, Zanthoxylum piperitum, Amaranthaceae | Hydroxylated and methoxylated N-cinnamoyl phenethylamine |

| N-Trans-feruloyl-3-O-methyldopamine | Amaranthaceae family | N-feruloyl conjugate of 3-O-methyldopamine |

| Aristomanoside | Aristolochia manshuriensis, Amaranthaceae | Diglucoside of N-trans-feruloyl-3-O-methyldopamine |

| Armatamide | Zanthoxylum armatum | N-(4'-methoxyphenyl ethyl)-3,4-methylenedioxy cinnamoyl amide |

| Zanthosinamide | Zanthoxylum species | N-cinnamoyl phenethylamine derivative |

| Dioxamine | Zanthoxylum species | N-cinnamoyl phenethylamine derivative |

Advanced Chemical Synthesis and Rational Derivatization of Rubemamine

Established Synthetic Methodologies for N-Cinnamoyl Phenethylamines

The synthesis of N-cinnamoyl phenethylamines, the structural class to which rubemamine belongs, typically involves the formation of an amide bond between a cinnamic acid derivative and a phenethylamine (B48288) derivative ontosight.ai. Various synthetic strategies have been developed to achieve this coupling efficiently.

Direct Amidation Strategies

Direct amidation involves the coupling of a carboxylic acid (cinnamic acid derivative) and an amine (phenethylamine derivative) with the elimination of water mdpi.com. This approach is atom-economical, with water being the only byproduct mdpi.com. However, the formation of poorly reactive ammonium (B1175870) salts from the acid and amine can be a challenge, often requiring high temperatures or the use of coupling agents to drive the reaction to completion mdpi.com.

Recent advancements in direct amidation include the use of catalysts and optimized reaction conditions to facilitate amide bond formation under milder temperatures mdpi.comrsc.org. For instance, some methods explore metal and base-free conditions, even utilizing water as a green solvent for the amidation of esters with amines like phenethylamine, yielding corresponding amides in good yields rsc.org.

Convergent and Divergent Synthetic Approaches

Convergent synthesis involves coupling two relatively complex molecular fragments late in the synthesis, which can be advantageous for generating libraries of analogues by varying both fragments. Divergent synthesis, on the other hand, starts from a common precursor and branches out to different target molecules.

In the context of N-cinnamoyl phenethylamines, a convergent approach would typically involve synthesizing the substituted cinnamic acid and the substituted phenethylamine moieties separately and then coupling them via amide bond formation. Divergent synthesis could involve starting with a core phenethylamine or cinnamic acid structure and then introducing different substituents or modifications.

General procedures for amide synthesis relevant to N-cinnamoyl phenethylamines have been reported. One method involves activating the cinnamic acid derivative with N-hydroxysuccinimide and dicyclohexylcarbodiimide (B1669883) (DCC) before reacting with the amine. Another approach utilizes the in situ formation of the acid chloride from the cinnamic acid derivative using oxalyl chloride, followed by reaction with the amine in the presence of a base acs.org.

Stereoselective Synthesis of Defined Isomers

The presence of a double bond in the cinnamic acid moiety introduces the possibility of E and Z isomers. Stereoselective synthesis aims to control the formation of a specific isomer. While the E-configuration is common in naturally occurring N-cinnamoyl phenethylamines like this compound, controlling the stereochemistry during synthesis is important for structure-activity relationship studies, as different isomers can exhibit different biological activities.

Stereoselective approaches in organic synthesis often involve the use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer thieme-connect.deresearchgate.net. Although specific details on the stereoselective synthesis of this compound isomers were not extensively found in the search results, research on the stereoselective synthesis of other cinnamoyl derivatives and amides highlights the importance of such methods in obtaining compounds with defined stereochemistry for biological evaluation thieme-connect.deresearchgate.net.

Design and Preparation of this compound Analogues for Structure-Activity Probing

The rational design and synthesis of this compound analogues are essential for understanding how structural modifications influence their biological activities, such as taste modulation tandfonline.com. This involves systematic changes to the molecule and evaluating the resulting compounds.

Rational Design Principles Based on Computational Models

Rational design of analogues often utilizes computational models to predict how structural changes might affect a molecule's interaction with biological targets nih.govtms.orgplos.orgnih.gov. For compounds interacting with taste receptors, like this compound's activity with TAS1R1-TAS1R3 acs.orgresearchgate.net, computational approaches such as pharmacophore modeling can provide insights into the key structural features required for activity researchgate.nettandfonline.com.

Studies on structure-taste relationships in N-cinnamoyl phenethylamines have employed rational design principles to identify potent umami-imparting compounds researchgate.nettandfonline.comacs.org. Computational analysis can support the design strategy by providing information on structural features and potential interactions tandfonline.com.

Systematic Modification of the N-Cinnamoyl Moiety

Systematic modification of the N-cinnamoyl moiety is a common strategy in the design of analogues. This involves altering the substituents on the phenyl ring of the cinnamic acid part, changing the double bond, or modifying the amide linkage.

Research on N-cinnamoyl phenethylamines has explored the effect of different substitution patterns on the aromatic rings of both the cinnamic acid and phenethylamine parts on their biological activities, such as insecticidal activity nih.gov. Studies have shown that the presence and position of substituents can significantly influence activity nih.gov. For instance, in the context of umami taste, amides derived from 3,4-dimethoxycinnamic acid were found to be intensely umami-tasting acs.org.

Modifications to the cinnamoyl moiety can also involve altering the double bond configuration (E vs. Z) or introducing saturation. While the E-isomer is prevalent in nature, the biological activity of the Z-isomer or saturated derivatives might differ.

Data from structure-activity relationship studies on N-cinnamoyl phenethylamines highlight the impact of modifications on the cinnamoyl moiety. For example, a study on larvicidal activity showed that different substituents on the aromatic ring of the cinnamoyl amide influenced their toxicity against Plutella xylostella. nih.gov

| Compound Structure | LC₅₀ (mg/L) against P. xylostella nih.gov |

| N-(3-bromo-4-methoxyphenethyl)cinnamamide | 62.13 |

| N-(3׳-bromophenethyl)cinnamamide | 128.49 |

| N-(4׳-methoxyphenylethyl)cinnamamide | 225.65 |

| Unsubstituted N-phenethylcinnamamide | 485.67 |

| Compound with 3,4-methylenedioxy (ring A, cinnamoyl) | 623.89 |

This table illustrates how modifications on both the phenethylamine and cinnamoyl moieties affect the larvicidal activity of N-cinnamoyl phenethylamines.

Exploration of Structural Variations in the Phenethylamine Component

Empirical findings from these studies suggest that, in the context of umami taste perception, the amine component of these amide conjugates exhibits a greater degree of tolerance to structural alterations compared to the cinnamic acid moiety. acs.org Notably, the presence of alkyl- or alkoxy-substituted phenylethylamine residues within the amine fragment has been correlated with the manifestation of a clean umami taste. acs.org These investigations underscore the critical role of systematic structural modifications in elucidating the intricate relationships between chemical structure and biological activity within this class of compounds.

Chemo-Enzymatic and Biocatalytic Approaches in this compound Synthesis

The integration of chemical and enzymatic transformations, often referred to as chemo-enzymatic synthesis, and the sole utilization of enzymes in biocatalysis, are gaining prominence as powerful and often more sustainable alternatives to purely chemical synthesis for the production of a wide range of organic molecules, including amides. acs.orgresearchgate.netwhiterose.ac.ukuva.nlnih.govijsetpub.comrsc.orgnih.govmt.comnih.govscience.govresearchgate.net These biocatalytic methods frequently offer advantages such as operation under milder reaction conditions, enhanced chemo-, regio-, and stereoselectivity, and a reduced environmental footprint, aligning well with the principles of green chemistry. whiterose.ac.uknih.govijsetpub.com

The feasibility of the biocatalytic synthesis of N-hydroxycinnamoyl phenethylamines and tyramines has been convincingly demonstrated through the application of engineered microorganisms. For instance, strains of Escherichia coli have been successfully modified to serve as biocatalysts for the synthesis of these compounds by heterologously expressing key enzymes, including 4-coumarate CoA:ligase (4CL) and phenethylamine N-HC transferase (SHT). mdpi.comresearchgate.netunimi.it This process typically involves supplying hydroxycinnamic acids and the corresponding phenethylamines or tyramines to the bacterial culture, which then enzymatically catalyzes the amide bond formation. mdpi.comresearchgate.netunimi.it

Specific enzymes, notably lipases such as Lipozyme® TL IM and Candida antarctica Lipase B (CAL-B), have proven effective in catalyzing the amidation reaction between methyl cinnamates and phenylethylamines. researchgate.netnih.govnih.gov These enzymatic transformations can often be conducted at relatively mild temperatures and in a variety of solvent systems, including those considered more environmentally friendly. researchgate.netnih.gov Furthermore, acyl transferases, such as those derived from Mycobacterium smegmatis (MsAcT), have shown considerable utility in catalyzing the formation of N-acyl amines, including the amidation of cinnamyl amine derivatives. whiterose.ac.ukscience.gov

While these studies clearly illustrate the potential and demonstrated success of chemo-enzymatic and biocatalytic routes for the synthesis of the broader class of N-cinnamoyl phenethylamines, detailed research findings specifically pertaining to the optimization and dedicated application of these enzymatic methods for the synthesis of this compound itself are less frequently highlighted in the provided search results compared to general methods applicable to the class or studies on other specific amide targets. However, the successful implementation of these biocatalytic strategies for analogous amide synthesis strongly suggests their significant potential for the development of sustainable and efficient synthetic pathways to this compound.

Development of Scalable and Sustainable Synthetic Routes

The establishment of scalable and sustainable synthetic routes for the production of this compound and its related N-cinnamoyl phenethylamine analogs is a critical endeavor, particularly given their potential applications, such as their use as taste modulators in the food industry. researchgate.netresearchgate.net Scalable synthesis is aimed at enabling the efficient and economic production of compounds in larger quantities, moving beyond laboratory-scale preparations. researchgate.netresearchgate.netnih.govmt.com

Biocatalytic and chemo-enzymatic approaches offer compelling prospects for the development of inherently more sustainable synthetic routes. uva.nlijsetpub.comrsc.org The utilization of enzymes as catalysts can circumvent the need for harsh chemical reagents and high reaction temperatures, thereby contributing to processes with a lower environmental impact and reduced waste generation. whiterose.ac.uknih.govijsetpub.com Moreover, the synergistic combination of biocatalysis with flow chemistry is being actively explored as a powerful strategy for achieving both scalability and enhanced sustainability in amide synthesis. science.gov Flow chemistry provides advantages such as precise control over reaction conditions, shortened reaction times, and the potential for continuous manufacturing, all of which are highly beneficial for developing scalable and environmentally conscious processes. ijsetpub.comscience.gov

While the importance of scalable and sustainable synthesis for N-cinnamoyl phenethylamines is recognized and addressed in the scientific literature, specific detailed reports that comprehensively outline a fully optimized, multi-kilogram scale synthesis of this compound using either purely chemical or biocatalytic methodologies, complete with detailed process parameters and demonstrated yields at scale, were not explicitly identified within the scope of the provided search results. Nevertheless, the foundational chemical and enzymatic methods described provide a solid basis upon which such scalable and sustainable production processes can be developed and optimized in future research.

Molecular Pharmacology of Rubemamine Taste Receptor Interactions

Biophysical Characterization of Umami Taste Receptors

Umami taste in humans is primarily mediated by the TAS1R1-TAS1R3 heterodimeric G protein-coupled receptor (GPCR). This receptor is expressed in specialized taste receptor cells (TRCs) located within taste buds. frontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.net

Functional Architecture of the TAS1R1-TAS1R3 Heterodimer

The TAS1R1 and TAS1R3 subunits, like other Type 1 taste receptors (TAS1Rs), belong to Class C GPCRs. frontiersin.orgnih.govresearchgate.netresearchgate.net Each subunit shares a common architecture consisting of a large extracellular domain (ECD), a cysteine-rich domain (CRD), and a 7-helix transmembrane domain (7TM). mdpi.com The ECD includes a Venus flytrap domain (VFT) which is crucial for ligand binding. mdpi.comresearchgate.net The TAS1R1-TAS1R3 heterodimer functions to sense amino acids, with L-glutamate being a key agonist. frontiersin.orgnih.govuniprot.org This activation is significantly enhanced by 5′-ribonucleotides such as inosine (B1671953) 5′-monophosphate (IMP). frontiersin.orgnih.gov Studies suggest that the VFT regions of both TAS1R1 and TAS1R3 subunits contain orthosteric and allosteric ligand binding sites for umami stimuli. frontiersin.org Mutagenesis studies have identified specific residues in the TAS1R1 VFT region critical for glutamate (B1630785) binding, including S172, D192, Y220, and E301. frontiersin.org

G Protein-Coupled Receptor (GPCR) Signaling Pathways in Taste Transduction

Upon activation by umami stimuli, the TAS1R1-TAS1R1 heterodimer initiates a signal transduction cascade typical of GPCRs in taste receptor cells. frontiersin.orgnih.govresearchgate.netgsea-msigdb.org This involves coupling to heterotrimeric G proteins, specifically the G protein subunits Gα-gustducin, Gβ3, and Gγ13. frontiersin.orgresearchgate.netgsea-msigdb.orgresearchgate.net While α-gustducin is a principal mediator, α-transducin may also play a role in umami responses. frontiersin.orgresearchgate.netoup.com

Downstream Effector Molecules (e.g., α-gustducin, PLCβ2, TRPM5)

Following receptor activation, the G protein subunits dissociate. The Gβγ subunits activate Phospholipase Cβ2 (PLCβ2). frontiersin.orgresearchgate.netgsea-msigdb.orgresearchgate.netoup.com PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgresearchgate.netresearchgate.net IP3 then binds to the IP3 receptor (IP3R3) on the endoplasmic reticulum, triggering the release of intracellular calcium ions. frontiersin.orgresearchgate.netresearchgate.net The increase in intracellular calcium activates the transient receptor potential channel M5 (TRPM5), a calcium-activated cation channel. frontiersin.orgresearchgate.netgsea-msigdb.orgresearchgate.netoup.com Activation of TRPM5 leads to an influx of cations and depolarization of the taste receptor cell, ultimately resulting in neurotransmitter release and the transmission of the umami taste signal to the brain. nih.govresearchgate.netoup.com

Rubemamine’s Direct Agonism of the TAS1R1-TAS1R3 Umami Receptor

Research has demonstrated that this compound is capable of directly activating the TAS1R1-TAS1R3 umami taste receptor. researchgate.netresearchgate.netresearchgate.netacs.org This direct agonism contributes to its intrinsic umami taste. researchgate.netresearchgate.netacs.orgtandfonline.comtandfonline.com

Dose-Response Characterization of Receptor Activation

Studies involving sensory evaluation and in vitro receptor activation assays have characterized the dose-response relationship of this compound with the umami receptor. Sensory screening revealed that this compound elicits a strong intrinsic umami taste in water at concentrations such as 50 ppm. researchgate.netresearchgate.netacs.orgtandfonline.comtandfonline.com In vitro experiments using heterologous expression systems have confirmed that this compound directly activates the TAS1R1-TAS1R3 receptor. researchgate.netresearchgate.netacs.org While specific EC50 values for this compound's direct agonism were not consistently provided across all sources, one study indicated that rubescenamine, a related compound, showed approximately 200 times higher potency than MSG in stimulating the receptor in lower concentrations. univie.ac.at this compound itself elicits a stronger umami taste than MSG in sensory tests. univie.ac.at

Allosteric Modulation Mechanisms of TAS1R1-TAS1R3 by this compound

Beyond direct agonism, this compound also acts as a positive allosteric modulator (PAM) of the TAS1R1-TAS1R3 receptor. researchgate.netresearchgate.netresearchgate.netacs.org Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site (where agonists like glutamate bind) and modulate the receptor's activity. longdom.orgfrontiersin.org PAMs enhance the response to the orthosteric ligand. longdom.orgfrontiersin.orgresearchgate.net

Research indicates that this compound dose-dependently positively modulates the umami taste of MSG, increasing it up to threefold within a concentration range of 10-100 ppm. researchgate.netresearchgate.netresearchgate.netacs.org Furthermore, this compound synergistically modulates the activation of TAS1R1-TAS1R3 by MSG. researchgate.netresearchgate.netresearchgate.netacs.org Notably, this compound has been shown to further enhance the IMP-enhanced TAS1R1-TAS1R3 response to MSG by approximately 1.8-fold. researchgate.netresearchgate.netresearchgate.netacs.org This suggests that this compound can potentiate receptor activity even in the presence of other known umami enhancers. Interaction sites for taste modulators, including potential allosteric sites, have been found within the transmembrane regions of the TAS1R1 and TAS1R3 subunits. researchgate.net

While detailed data tables specifically on this compound's dose-response and allosteric modulation from the search results are limited to descriptive findings, the following summarizes the reported effects:

| Compound | Effect on Umami Taste (Sensory) | Direct Receptor Activation (in vitro) | Modulation of MSG Response | Modulation of IMP-enhanced MSG Response |

| This compound | Strong intrinsic umami taste (e.g., 50 ppm) researchgate.netresearchgate.netacs.orgtandfonline.comtandfonline.com | Yes researchgate.netresearchgate.netacs.org | Dose-dependent positive modulation (up to 3-fold at 10-100 ppm) researchgate.netresearchgate.netresearchgate.netacs.org | Further positive modulation (~1.8-fold) researchgate.netresearchgate.netresearchgate.netacs.org |

Note: The concentrations and fold-enhancements are based on reported research findings. researchgate.netresearchgate.netresearchgate.netacs.orgtandfonline.comtandfonline.com

Further studies are needed to precisely determine the binding sites and modes of action for this compound's allosteric modulation of the TAS1R1-TAS1R3 receptor. univie.ac.at

Synergistic Interactions with Monosodium Glutamate (MSG) and Inosine Monophosphate (IMP)

A significant aspect of this compound's interaction with the umami taste receptor is its ability to synergistically modulate the response to other known umami compounds, specifically MSG and inosine monophosphate (IMP). Studies have shown that this compound dose-dependently enhances the umami taste of MSG. researchgate.netresearchgate.net This synergistic effect is a hallmark of umami perception, where the combination of glutamate and 5'-ribonucleotides like IMP or guanosine (B1672433) monophosphate (GMP) results in a taste intensity greater than the sum of the individual components. scholaris.canih.gov

The following table summarizes the synergistic effects observed with this compound, MSG, and IMP:

| Compound(s) | Effect on Umami Taste (in vitro TAS1R1-TAS1R3 response) | Notes |

| This compound alone | Direct activation | Exhibits intrinsic umami taste researchgate.netresearchgate.net |

| MSG alone | Activates TAS1R1-TAS1R3 maxapress.com | Prototypical umami substance researchgate.net |

| MSG + this compound | Synergistic potentiation (up to 3-fold) researchgate.netresearchgate.net | Dose-dependent enhancement researchgate.netresearchgate.net |

| MSG + IMP | Synergistic potentiation (significant) scholaris.canih.gov | Well-established umami synergy nih.gov |

| MSG + IMP + this compound | Further positive modulation (~1.8-fold enhancement over MSG + IMP) researchgate.netresearchgate.net | Indicates complex interaction researchgate.netresearchgate.net |

Investigation of Ancillary Receptor Engagement

Evidence for Interaction with the Calcium Sensing Receptor (CaSR)

Some studies suggest a potential interaction between this compound and the Calcium Sensing Receptor (CaSR). researchgate.net The CaSR is a G protein-coupled receptor known to be activated by various ligands, including extracellular calcium ions, L-amino acids, and polyamines. atlasgeneticsoncology.orgnih.gov While primarily recognized for its role in calcium homeostasis, CaSR is also expressed in taste cells and has been implicated in the perception of kokumi, a sensation that adds depth and complexity to taste. researchgate.net Although the precise nature and extent of this compound's interaction with CaSR require further investigation, this engagement could potentially contribute to the broader flavor modulation observed with this compound.

Ligand-Receptor Binding Kinetics and Thermodynamics

While the direct activation and synergistic modulation of TAS1R1-TAS1R3 by this compound have been established through functional assays, detailed studies specifically focusing on the ligand-receptor binding kinetics and thermodynamics of this compound with its target receptors, particularly TAS1R1-TAS1R3 and potentially CaSR, are less extensively documented in the provided search results. Understanding the binding affinity, association and dissociation rates, and the thermodynamic parameters (e.g., enthalpy and entropy changes) of this compound binding to its receptors would provide crucial insights into the molecular basis of its taste modulating properties and the stability of these interactions. tjnpr.org Such studies often involve techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays. The time-course of taste perception for compounds can be related to their receptor affinity and structural features. tandfonline.com Further research in this area would contribute to a more comprehensive understanding of this compound's molecular pharmacology.

Structure Activity Relationship Sar and Advanced Computational Studies

Comprehensive Structure-Taste Relationship Delineation

Structure-taste relationship studies aim to identify the specific molecular features of rubemamine that are essential for eliciting and modulating umami taste. Preliminary studies on the structure-taste relationship of this compound and related N-cinnamoyl phenethylamines have been conducted. tandfonline.com

Identification of Pharmacophoric Elements Crucial for Umami Elicitation

Pharmacophore models for umami-imparting compounds, including some structurally similar to this compound, suggest the importance of specific features for receptor interaction. These models commonly include a hydrophobic group, a hydrogen-bond acceptor, and a hydrogen-bond donor. tandfonline.com These features are considered crucial for the interaction between the compound and the umami taste receptor. tandfonline.com

Quantitative Assessment of Substituent Effects on Activity

While specific quantitative data on the systematic assessment of substituent effects on this compound's umami activity is not extensively detailed in the provided context, studies on related N-cinnamoyl phenethylamines and other umami compounds highlight the significance of structural modifications. For instance, studies on analogs of N-cinnamoyl phenethylamines have been conducted to explore intense umami-imparting compounds, although finding derivatives with significantly improved activity has been challenging. tandfonline.comtandfonline.com The structural optimization of N-cinnamoyl phenethylamines has led to the discovery of novel compounds with high umami-imparting activity, suggesting that variations in substituents can impact potency. tandfonline.comtandfonline.com The time-intensity profile of umami taste can also be affected by structural features. tandfonline.com

Role of Hydrophobicity, Conformational Flexibility, and Molecular Dimensions

Hydrophobicity and molecular size are recognized as important factors influencing the taste properties of umami compounds. This compound and rubescenamine are noted to be similar in hydrophobicity and molecular size to some synthetic high-intensity umami-imparting molecules. tandfonline.com The hydrophobicity and strong receptor affinity of umami compounds can influence their time to reach maximum taste intensity. tandfonline.comdntb.gov.uascience.gov Conformational flexibility of molecules and receptors plays a role in ligand binding and activity. rsc.orgnih.govnih.gov While not explicitly detailed for this compound, the conformational dynamics of taste receptors and the ability of ligands to fit into binding pockets are generally understood to be critical for taste perception. mdpi.comfrontiersin.orgsciopen.com The molecular dimensions of peptides, for example, have been shown to impact their interaction with taste receptors. mdpi.comfrontiersin.org

In Silico Modeling of this compound-Receptor Complexes

Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for investigating the interaction between taste compounds like this compound and their receptors at a molecular level. researchgate.netmdpi.comfrontiersin.orgsciopen.combiorxiv.orgnih.govmdpi.com These techniques can provide insights into binding sites, interaction forces, and the dynamic behavior of the receptor-ligand complex. mdpi.comfrontiersin.orgsciopen.combiorxiv.orgnih.gov

Molecular Docking Simulations for Ligand-Binding Site Prediction

Molecular docking simulations are used to predict the preferred binding poses and affinities of ligands, such as this compound, to a target receptor, like the TAS1R1-TAS1R3 umami receptor. researchgate.netmdpi.comfrontiersin.orgsciopen.comnih.govmdpi.com Studies on umami compounds and peptides have utilized molecular docking to identify key binding sites within the T1R1/T1R3 receptor, particularly in the Venus flytrap domain (VFTD) of the extracellular domain. tandfonline.commdpi.comfrontiersin.orgsciopen.combiorxiv.orgnih.govmdpi.com While specific docking results for this compound are not detailed in the provided snippets, it is known that this compound directly activates the TAS1R1-TAS1R3 receptor, implying a direct binding interaction. researchgate.netresearchgate.netresearchgate.netacs.org Molecular docking can help elucidate the specific amino acid residues involved in this interaction and the nature of the binding forces, such as hydrogen bonding and hydrophobic interactions, which have been shown to be critical for umami peptide binding to T1R1/T1R3. mdpi.comfrontiersin.orgsciopen.comnih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex over time, allowing for the investigation of conformational changes, stability, and the strength of interactions under simulated physiological conditions. researchgate.netmdpi.comsciopen.combiorxiv.org MD simulations can confirm the stability of protein-ligand complexes, reinforcing findings from molecular docking. researchgate.net For umami peptides interacting with T1R1/T1R3, MD simulations have demonstrated that complexes can be steadily packed within the binding pocket, and electrostatic interactions can be a dominant driving force for complex formation. mdpi.com These simulations can reveal detailed information about the ligand-receptor binding process and help to understand the molecular mechanism of umami recognition. mdpi.comsciopen.combiorxiv.org Applying MD simulations to this compound's interaction with TAS1R1-TAS1R3 would provide a deeper understanding of the dynamic aspects of its receptor binding and activation.

Pharmacophore Model Generation and Validation

Ligand-based pharmacophore modeling is a widely used computational technique for identifying the essential features of molecules required for a specific biological activity. This approach has been employed in the study of umami-imparting compounds, including this compound. A pharmacophore model for umami-imparting compounds, based on a set of structurally diverse molecules, has been generated. This model typically consists of key features such as hydrophobic groups, hydrogen-bond acceptors, and hydrogen-bond donors, which are considered crucial for the interaction with the relevant taste receptors tandfonline.comtandfonline.com. The spatial arrangement and geometric parameters of these features are defined in the 3D pharmacophore model tandfonline.com. Such models are valuable for rational structure optimization and the search for novel compounds with desired taste properties tandfonline.comresearchgate.netdntb.gov.ua.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Prediction

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between molecular descriptors (representing structural and physicochemical properties) and biological activity. QSAR modeling is a powerful tool for predicting the activity of new compounds and understanding the structural features that influence activity ljmu.ac.uknih.gov. While specific QSAR models focused solely on this compound's umami activity were not detailed in the search results, QSAR models have been developed for predicting various biological activities, including the taste characteristics of related compounds like umami peptides scribd.com. Three-dimensional QSAR models, such as those based on comparative molecular field analysis (CoMFA), have been used to evaluate the taste characteristics of compounds, highlighting the importance of steric and electrostatic fields scribd.comresearchgate.net.

Computational Prediction of Potential Off-Targets and in silico Toxicity

In silico methods are increasingly utilized to predict potential off-target interactions and assess the toxicity profile of compounds early in the research and development process, reducing the reliance on traditional experimental methods which can be time-consuming and resource-intensive immunocure.usresearchgate.net.

In silico Assessment of Toxicity Endpoints (e.g., hepatotoxicity, mutagenicity, carcinogenicity, immunotoxicity)

In silico toxicity prediction employs computational models to forecast various toxicological endpoints based on a compound's chemical structure immunocure.usresearchgate.net. This is a crucial step in the safety assessment of chemical compounds. Studies have included in silico toxicity screening of zanthoxylamide protoalkaloids, a class that includes this compound timanalytics.euresearchgate.netresearchgate.net.

In silico Hepatotoxicity Prediction: Predicting drug-induced liver injury (DILI) is a significant application of in silico toxicology nih.govsemanticscholar.orgmdpi.comnih.govscienceopen.com. Various computational models, including machine learning algorithms and QSAR approaches, have been developed and evaluated for their ability to predict hepatotoxicity nih.govsemanticscholar.orgmdpi.comnih.govscienceopen.com. These models often utilize molecular fingerprints and descriptors to capture structural features associated with liver toxicity nih.govsemanticscholar.org. While specific prediction results for this compound were not explicitly detailed, in silico methods have been applied to assess the hepatotoxic potential of natural compounds nih.gov.

In silico Mutagenicity Prediction: In silico methods are widely used to predict the mutagenic potential of chemicals, often based on the Ames test ljmu.ac.ukimrpress.comdergipark.org.trnih.govresearchgate.net. QSAR models and expert systems analyze structural alerts and correlate molecular structures with observed mutagenicity data ljmu.ac.ukimrpress.comdergipark.org.trnih.govresearchgate.neteuropa.eu. Studies have evaluated the performance of various in silico tools for predicting mutagenicity ljmu.ac.ukdergipark.org.trnih.govresearchgate.net.

In silico Carcinogenicity Prediction: Computational models are also employed to predict the carcinogenic potential of compounds dergipark.org.trresearchgate.netlhasalimited.orgbiorxiv.orgnih.gov. These models often consider structural features known as toxicophores and apply QSAR approaches or expert rule-based systems dergipark.org.trresearchgate.neteuropa.eulhasalimited.orgbiorxiv.orgnih.gov. Predicting carcinogenicity using in silico methods is an active area of research, with ongoing efforts to improve model performance and regulatory acceptance nih.gov.

In silico Immunotoxicity Prediction: Predicting the potential for chemicals to cause adverse effects on the immune system is another important application of in silico toxicology researchgate.netresearchgate.netnih.goveuropa.eumdpi.com. Computational models can simulate the interaction of compounds with the immune system or predict immunotoxicity based on structural features researchgate.netresearchgate.netnih.goveuropa.eumdpi.com. Some in silico toxicity screenings, including those on zanthoxylamide protoalkaloids, have included the assessment of immunotoxicity risks researchgate.net.

The in silico toxicological profile of compounds, including endpoints like hepatotoxicity, mutagenicity, carcinogenicity, and immunotoxicity, can be analyzed using various computational tools and databases nih.govimmunocure.usresearchgate.nettimanalytics.euresearchgate.netdergipark.org.treuropa.euresearchgate.netlhasalimited.org. These predictions, while valuable for prioritization and early assessment, often require further experimental validation.

Cutting Edge Analytical Characterization Methodologies for Rubemamine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable tools for the detailed structural elucidation of organic compounds like Rubemamine. These techniques provide crucial information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary method for determining the complete structure of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed insights into the types, numbers, and connectivity of atoms within a molecule. Studies on naturally occurring N-cinnamoyl phenethylamines, including this compound and related compounds, have utilized extensive spectroscopic analysis, including NMR, for structure elucidation. researchgate.netacs.org While specific 1D (¹H NMR, ¹³C NMR) and 2D (e.g., COSY, HSQC, HMBC) NMR data for this compound itself were not explicitly detailed in the provided snippets, these techniques are standard for confirming the presence and arrangement of protons and carbons, identifying coupling patterns, and establishing through-bond correlations, all of which are critical for verifying the proposed structure of this compound. For example, NMR spectroscopy has been used to characterize the structures of related cinnamamide (B152044) derivatives, providing chemical shift and coupling constant data that confirm the presence of specific functional groups and the geometry of double bonds. tandfonline.comtandfonline.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are powerful techniques for determining the exact mass of a molecule and obtaining fragmentation patterns that aid in structural confirmation. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the compound. This compound has a predicted monoisotopic mass of 371.17328 Da. uni.lu HRMS can confirm this mass, providing confidence in the molecular formula C21H25NO5. uni.luhodoodo.comnih.gov

MS/MS involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This fragmentation pattern serves as a unique fingerprint of the molecule, providing information about its substructures. LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is a widely used approach for metabolite identification and the analysis of complex mixtures, including natural products. nih.govnih.govnist.govreddit.combu.edu The use of LC-QTOF-MS/MS has been reported for the identification of this compound in plant extracts, highlighting the utility of high-resolution and accurate-mass measurements in natural product research. nih.gov Predicted Collision Cross Section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been calculated, which can be used in conjunction with HRMS data for identification purposes, particularly in complex matrices. uni.lu

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy provide information about the functional groups present in a molecule based on their characteristic molecular vibrations. FTIR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of light. Both techniques yield spectra with peaks corresponding to specific bond vibrations (e.g., C=O stretch in the amide group, C=C stretch in the propenamide linker, C-O stretches in the methoxy (B1213986) and dimethoxy groups, N-H stretch in the amide group). These spectra can help confirm the presence of the key functional groups expected in the structure of this compound. While specific FTIR or Raman spectra for this compound were not found in the provided search results, these methods are commonly applied in the characterization of organic compounds, including natural products and cinnamamide derivatives, to corroborate structural assignments made by other techniques. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy, including techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study the interaction of chiral molecules with polarized light, providing information about their stereochemistry and optical activity. These methods are particularly useful for determining the absolute configuration of chiral centers and conformer populations. However, this compound is reported to be achiral, meaning it does not possess a chiral center and is not expected to rotate plane-polarized light or exhibit circular dichroism. nih.gov Therefore, chiroptical spectroscopy would primarily serve to confirm the absence of significant optical activity, supporting its achiral nature as determined by its chemical structure.

Advanced Chromatographic Systems for Separation, Identification, and Quantification

Chromatographic techniques are essential for separating a compound of interest from complex mixtures, as well as for its identification and quantification. Coupling chromatography with mass spectrometry enhances the analytical power by providing both separation and detection capabilities.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advanced chromatographic technique that offers improved resolution, speed, and sensitivity compared to traditional HPLC. UPLC utilizes smaller particle size stationary phases and higher mobile phase pressures, leading to sharper peaks and better separation efficiency. nih.gov Coupling UPLC with MS detection provides a powerful platform for the separation and identification of components in complex samples. UPLC-MS has been employed in the analysis of natural products, including N-cinnamoyl phenethylamines like this compound and Rubescenamine. researchgate.netacs.org This hyphenated technique allows for the separation of this compound from other compounds present in a sample matrix before it enters the mass spectrometer for detection and characterization, thereby reducing matrix effects and improving the quality of the MS data. nih.govnih.gov The combination of UPLC's separation power with the sensitivity and specificity of MS detection is invaluable for the reliable identification and potential quantification of this compound in various applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. It involves separating components based on their boiling points and interaction with a stationary phase in a GC column, followed by detection and identification using a mass spectrometer. GC-MS is frequently employed in metabolomics studies to profile volatile organic compounds (VOCs) in biological samples. nih.govmdpi.comnih.govmdpi.comfrontiersin.org While GC-MS is a powerful tool for analyzing volatile metabolites, specific research detailing the application of GC-MS for the analysis of volatile metabolites of this compound was not found in the provided search results. This compound itself, based on its chemical structure, is less likely to be highly volatile compared to typical GC-amenable compounds, suggesting that GC-MS would be more relevant for potential volatile metabolic byproducts rather than the parent compound itself.

Hyphenated Techniques and Multidimensional Chromatography

Hyphenated techniques combine separation methods with detection methods, enhancing analytical capabilities for complex samples. nih.govresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are prominent examples of hyphenated techniques widely used in the analysis of natural products and other non-volatile or semi-volatile compounds. LC-MS/MS couples the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry, allowing for the identification and quantification of compounds in intricate matrices. mdpi.comcam.ac.ukresearchgate.net Research has indicated the detection of this compound using LC-QTOF-MS/MS analysis in plant extracts. nih.gov This demonstrates the utility of LC-MS-based hyphenated techniques for the identification of this compound in natural sources. Multidimensional chromatography, such as LC x LC or GC x GC, involves coupling two or more separation columns with different separation mechanisms, offering enhanced peak capacity and resolution for highly complex samples. nih.gov While multidimensional chromatography represents an advanced separation approach within hyphenated techniques, specific applications of multidimensional chromatography directly for the analysis of this compound were not detailed in the provided search results.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Visualization

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful structural biology techniques used to determine the three-dimensional structures of molecules, including proteins and their complexes with ligands. X-ray crystallography provides high-resolution structural information from crystallized samples, while Cryo-EM can determine structures of molecules in a near-native state without requiring crystallization. bbk.ac.uknih.govmdpi.com These techniques are invaluable for understanding the molecular basis of receptor-ligand interactions, such as the binding of a compound to a taste receptor. nih.govsaromics.com this compound is known to activate the TAS1R1-TAS1R3 umami taste receptor. researchgate.netresearchgate.net Visualizing the complex formed between this compound and this receptor using X-ray crystallography or Cryo-EM would provide detailed insights into the binding mode and interaction sites, which is crucial for understanding its taste-modulating properties at a molecular level. However, specific research detailing the application of X-ray crystallography or Cryo-EM for the structural analysis of this compound in complex with a receptor was not found in the provided search results.

Bioanalytical Assays for Quantitative Determination in Complex Biological Matrices

Bioanalytical assays are essential for the quantitative determination of compounds in biological matrices such as plasma, urine, or tissue extracts. These assays are critical in various research areas, including pharmacokinetics and the study of naturally occurring compounds in biological systems. researchgate.netnih.govjapsonline.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a gold standard for the quantitative analysis of many compounds in complex biological matrices due to its sensitivity, selectivity, and robustness. mdpi.comcam.ac.ukresearchgate.netjapsonline.com A validated bioanalytical method utilizing both GC-MS and LC-ESI-MS/MS has been reported for the quantitative analysis of phenethylamines, the class of compounds to which this compound belongs, in post-mortem specimens. science.gov This indicates that bioanalytical approaches, particularly those based on LC-MS/MS, are suitable and have been developed for the quantitative determination of related compounds in biological samples. Applying such validated bioanalytical methods would enable the accurate quantification of this compound in biological matrices, which could be relevant for studying its distribution, metabolism, or excretion if it were to be investigated in biological systems.

This compound is a naturally occurring N-cinnamoyl phenethylamine (B48288) that has been identified from plants such as Chenopodium album and Zanthoxylum rubsecens. Research has focused on its properties related to taste perception, particularly its interaction with the umami taste.

Biological Activities and Functional Implications in Taste Perception

Contribution to Saltiness Perception and Enhancement

Enhancement of Perceived Saltiness in Complex Food Matrices

Rubemamine has been shown to enhance perceived saltiness in complex food matrices, such as beef extracts. researchgate.netchalmers.se This suggests its potential application in reducing sodium chloride levels in foods while maintaining acceptable saltiness perception. Studies have indicated that taste-taste interactions, including those involving compounds like this compound, can be effectively utilized in real food systems, even in complex mixtures. researchgate.netchalmers.se The enhancement of saltiness perception can also occur in complex taste mixtures alongside aroma. chalmers.se

Mechanisms Underlying Saltiness Enhancement

While the precise mechanisms underlying this compound's saltiness enhancement are still being elucidated, research suggests a potential interaction with taste receptors. Umami substances, including certain peptides and compounds like this compound, have been shown to enhance saltiness. researchgate.netmdpi.com Molecular docking studies with umami taste receptors (T1R1/T1R3) have been used to screen for peptides with saltiness enhancement properties, highlighting the link between umami perception and saltiness modulation. mdpi.com this compound is known to directly activate the TAS1R1-TAS1R3 umami taste receptor and also synergistically modulate its activation by MSG. researchgate.netresearchgate.netresearchgate.netnih.govacs.org This interaction with the umami receptor may play a role in its saltiness-enhancing effect. The perception of saltiness is primarily triggered by sodium and chloride ions, involving epithelial sodium channels (ENaCs) and transient receptor potential vanilloid 1 (TRPV1) receptors. mdpi.com Further research is needed to fully understand how this compound's interaction with umami receptors translates to enhanced saltiness perception.

Preclinical Assessment of Biological Activities (excluding direct human trial data)

Preclinical studies have begun to investigate the biological activities of this compound, including its effects on taste receptors and its toxicological profile in model organisms.

In vitro Studies on Cellular Systems (e.g., receptor activation assays)

In vitro studies have demonstrated that this compound is capable of directly activating the TAS1R1-TAS1R3 umami taste receptor. researchgate.netresearchgate.netresearchgate.netnih.govacs.org Furthermore, it has been shown to synergistically modulate the activation of this receptor by monosodium glutamate (B1630785) (MSG). researchgate.netresearchgate.netresearchgate.netnih.govacs.org Notably, this compound was also found to positively modulate the inosine (B1671953) monophosphate (IMP)-enhanced TAS1R1-TAS1R3 response to MSG. researchgate.netresearchgate.netresearchgate.netnih.govacs.org These findings, often derived from cellular assays, provide insights into the molecular interactions of this compound with taste receptors.

In vivo Behavioral Studies in Model Organisms (e.g., taste preference assays in animals)

While specific in vivo behavioral studies focusing solely on this compound's taste preference in animals were not extensively detailed in the search results, research on related zanthoxylamide protoalkaloids, a class that includes this compound, has involved in vivo studies. Taste preference assays in animals, such as rats, are a common method to evaluate the hedonic response to different taste qualities and compounds. nih.gov

Toxicological Assessment in Preclinical Models (e.g., zebrafish embryos for zanthoxylamide protoalkaloids)

Toxicological assessments of zanthoxylamide protoalkaloids, including this compound, have been conducted in preclinical models such as zebrafish embryos. researchgate.netmedicineinnovates.comresearchgate.netnih.govresearchgate.net Zebrafish embryos are considered a useful model for early screening assays due to their rapid development, transparency, and genetic similarity to humans. nih.govresearchgate.netbiatgroup.comnews-medical.netanimalab.eu Studies using zebrafish embryos have classified zanthoxylamide protoalkaloids as slightly toxic compounds with LC50 values around 217 μM. researchgate.netresearchgate.net These assessments provide initial insights into the potential toxicity of this compound in a living organism model.

Comparative Analysis and Structure Activity Relationship Studies of Derivatives

Comparative Analysis with Rubescenamine: Structural Similarities and Activity Differences

Rubemamine and Rubescenamine are two naturally occurring N-cinnamoyl phenethylamines that have shown umami taste modulating properties. researchgate.netresearchgate.netscience.gov Both compounds elicit an intrinsic umami taste in water. researchgate.netresearchgate.netscience.gov Specifically, this compound elicits a strong intrinsic umami taste at 50 ppm in water, while Rubescenamine does so at 10 ppm. researchgate.netresearchgate.netscience.gov

Structurally, both this compound and Rubescenamine share the basic N-cinnamoyl phenethylamine (B48288) framework. researchgate.net this compound has the molecular formula C21H25NO5 and a molecular weight of 371.43. uni.lunih.govepa.govmedkoo.com Rubescenamine has the molecular formula C20H21NO5 and a molecular weight of 355.39. fao.orgnih.govthegoodscentscompany.commedkoo.com

Despite their structural similarities, they exhibit differences in their activity. Both compounds dose-dependently positively modulated the umami taste of MSG (0.17-0.22%) up to threefold at concentrations of 10-100 ppm in sensory tests using glutamate- and nucleotide-containing bases. researchgate.netresearchgate.netscience.gov Furthermore, both this compound and Rubescenamine are capable of directly activating the TAS1R1-TAS1R3 umami taste receptor. researchgate.net They also synergistically modulated the activation of TAS1R1-TAS1R3 by MSG. researchgate.net Notably, this compound was able to further positively modulate the IMP-enhanced TAS1R1-TAS1R3 response to MSG by approximately 1.8-fold. researchgate.net

Preliminary structure-taste relationship studies on this compound and Rubescenamine have been conducted, but compounds with significantly stronger umami-imparting activity than the parent compounds had not been found in these initial studies. researchgate.nettandfonline.comtandfonline.com

Benchmarking against Other Umami-Modulating Compounds and Classes

This compound and its derivatives can be benchmarked against other classes of umami-modulating compounds, including naturally occurring enhancers and synthetic molecules.

Naturally Occurring Umami Enhancers (e.g., γ-glutamyl peptides)

Naturally occurring umami enhancers include γ-glutamyl peptides. tandfonline.comsciopen.comresearchgate.netdtu.dkmdpi.commdpi.com These peptides are found in various food sources, including fermented foods like fish sauce, cheese, soy sauce, yeast extracts, and miso, as well as in onions. tandfonline.comdtu.dkmdpi.comchem960.com Examples of γ-glutamyl peptides with umami-enhancing properties include γ-Glu-Val-Gly, γ-Glu-Leu, γ-Glu-Phe, γ-Glu-Met, γ-Glu-Val, and γ-Glu-Ala. tandfonline.comsciopen.comresearchgate.netdtu.dkmdpi.com

γ-Glutamyl peptides can enhance basic taste sensations such as saltiness, sweetness, and umaminess. sciopen.comresearchgate.netmdpi.com They have been shown to activate the calcium-sensing receptor (CaSR) in vitro and elicit the kokumi taste sensation, which contributes to mouthfulness, complexity, and continuity. sciopen.comdtu.dkmdpi.commdpi.com Some γ-glutamyl peptides, such as γ-glutamyl alanine (B10760859) (γ-EA), have shown high affinity for the T1R1-MSG receptor, which is associated with umami taste perception, and also for the T1R2-sucrose receptor, linked to sweetness. sciopen.comresearchgate.net Sensory evaluations have indicated that the umami enhancement provided by γ-EA is superior to its sweetness enhancement. sciopen.comresearchgate.net

Compared to γ-glutamyl peptides, this compound and Rubescenamine represent a different structural class (N-cinnamoyl phenethylamines) that also modulates umami taste, including direct activation of the TAS1R1-TAS1R3 receptor. researchgate.net

Synthetic Umami-Imparting Molecules (e.g., Oxazole-based compounds, Pyridine (B92270) derivatives)

Beyond naturally occurring compounds, synthetic molecules have been developed for their umami-imparting or enhancing properties. These include oxazole-based compounds and pyridine derivatives. tandfonline.comtandfonline.comtandfonline.comsciopen.comresearchgate.net

Some oxazole (B20620) derivatives have demonstrated very high umami intensity. For example, one oxazole-based compound, 2-[[[2-[(1E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-oxazolyle]methoxy]methyl]pyridine, was reported to exhibit an umami taste intensity 27,000 times that of MSG. tandfonline.comtandfonline.com The terminal pyridine residue and linear structure of this compound were suggested to be responsible for its strong activity. tandfonline.comtandfonline.com

Pyridine derivatives have also been explored as umami modulators. Some 2-(phenylalkyloxyalkyl)pyridine or 2-(phenylalkylthioalkyl)pyridine derivatives have been described as imparting or enhancing a natural umami flavor impression, as well as enhancing saltiness or sweetness. perfumerflavorist.com A patent application mentions the increasing need for flavors with novel taste profiles and describes the use of such pyridine derivatives as umami flavor modulators. tandfonline.comtandfonline.comperfumerflavorist.com Another pyridine derivative, N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol (alapyridaine), has been identified as a taste enhancer contributing to the umami and sweet taste of oolong tea. nih.gov

While this compound and Rubescenamine are naturally occurring, synthetic approaches have also been used to study their analogues. tandfonline.comtandfonline.comacs.org The structural differences between N-cinnamoyl phenethylamines like this compound and synthetic classes such as oxazole-based compounds and pyridine derivatives highlight the diversity of chemical structures that can interact with taste receptors to modulate umami perception.

Structure-Taste Relationship Studies of Synthetic this compound Analogues

Structure-taste relationship studies on analogues of N-cinnamoyl phenethylamines, including this compound (referred to as compound 9 in some studies) and Rubescenamine (compound 10), have been conducted to understand how structural modifications influence umami taste. tandfonline.comtandfonline.comacs.org These studies have involved the synthesis of aromatic amides from various acids and amines based on naturally occurring structural frameworks and evaluating their umami taste compared to MSG. acs.org

Research has indicated that the umami taste intensity of these amides is significantly influenced by the substitution pattern of both the acid and the amine parts of the molecule. acs.org Specifically, intensely umami-tasting amides were primarily those synthesized from 3,4-dimethoxycinnamic acid. acs.org The amine portion of the molecule appeared to be more tolerant to structural changes compared to the acid part. tandfonline.comtandfonline.comacs.org Amides featuring an alkyl- or alkoxy-substituted phenylethylamine residue displayed a clean umami taste at concentrations of 20 ppm in water. acs.org